ethyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate
Overview
Description
Ethyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate is an organic compound with a complex structure that includes an ethyl ester, a methoxyphenyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate typically involves the reaction of ethyl glycinate with (2E)-3-(4-methoxyphenyl)prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The glycinate moiety can facilitate the compound’s binding to biological molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl N-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]glycinate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its stability and potential biological activity compared to similar compounds with different substituents .
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(17)10-15-13(16)9-6-11-4-7-12(18-2)8-5-11/h4-9H,3,10H2,1-2H3,(H,15,16)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLCWEHNVMOBQB-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C=CC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)/C=C/C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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